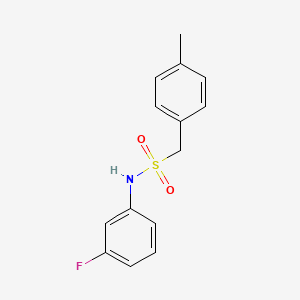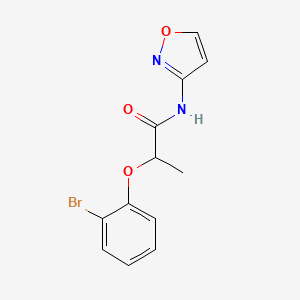
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
描述
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a selective inhibitory effect on the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
作用机制
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide selectively inhibits the Wnt/β-catenin signaling pathway by targeting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This interaction is essential for the activation of Wnt/β-catenin signaling, and N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide disrupts this interaction, leading to the inhibition of downstream target genes involved in various cellular processes.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In osteoblasts, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide promotes differentiation and mineralization, leading to increased bone formation. In neuronal cells, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide protects against β-amyloid-induced neurotoxicity, which is involved in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its high yield and purity, selective inhibitory effect on the Wnt/β-catenin signaling pathway, and potential therapeutic applications in various diseases. However, there are also some limitations to using N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research on N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide. Firstly, further studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, including its absorption, distribution, metabolism, and excretion. Secondly, the potential toxicity of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide needs to be further investigated to ensure its safety for clinical use. Thirdly, the therapeutic applications of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in various diseases need to be further explored, including its potential synergy with other drugs. Finally, the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, based on the structure of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, may lead to the discovery of novel therapeutic agents for various diseases.
科学研究应用
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway plays a crucial role in the development and progression of cancer, and N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit this pathway, leading to the suppression of tumor growth and metastasis. In addition, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to promote osteoblast differentiation and bone formation, making it a potential treatment for osteoporosis. Moreover, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have a neuroprotective effect by inhibiting the Wnt/β-catenin signaling pathway, which is involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-5-7-12(8-6-11)10-19(17,18)16-14-4-2-3-13(15)9-14/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTDCFMJGHQGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea](/img/structure/B4795878.png)
![2-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4795883.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)nicotinamide](/img/structure/B4795890.png)

![4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4795908.png)
![isopropyl 2-[(2-cyano-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4795913.png)
![1-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4795933.png)
![ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate](/img/structure/B4795940.png)
![methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4795957.png)
![4-ethyl-5-[2-(3-methyl-5-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795963.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4795969.png)
![4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4795970.png)
![2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4795979.png)